molecular formula C₆H₃DClNO₃ B1154626 4-Chloro-6-nitrosoresorcinol-d1

4-Chloro-6-nitrosoresorcinol-d1

Cat. No.: B1154626
M. Wt: 174.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-nitrosoresorcinol-d1 (Molecular Formula: C₆H₃DClNO₃; Molecular Weight: 174.56) is a deuterium-labeled derivative of 4-chloro-6-nitrosoresorcinol. It is a stable isotope-labeled compound used primarily in analytical chemistry and metabolic studies to trace reaction pathways or quantify unlabeled analogs via mass spectrometry or nuclear magnetic resonance (NMR) . The deuterium substitution at the 2-position of the benzene ring (as indicated by the SMILES string OC1=C(N=O)C=C(Cl)C(O)=C1[2H]) minimally alters its chemical reactivity compared to the unlabeled form but significantly impacts its spectroscopic properties . Its unlabelled counterpart, 4-chloro-6-nitrosoresorcinol, has a CAS number of 109755-36-4 and is structurally characterized by a nitroso (-N=O) group and two hydroxyl (-OH) groups on a chloro-substituted benzene ring .

Properties

Molecular Formula

C₆H₃DClNO₃

Molecular Weight

174.56

Synonyms

4-Chloro-6-nitroso-1,3-benzene-d1-diol;  4-Chloro-6-nitrosobenzene-d1-1,3-diol

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-6-nitrosoresorcinol-¹³C₆

This carbon-13 uniformly labeled analog (CAS: 953390-33-5; Molecular Weight: 179.49) differs from the deuterated version in isotopic substitution. While 4-Chloro-6-nitrosoresorcinol-d1 contains a single deuterium atom, the ¹³C₆ variant replaces all six carbon atoms with ¹³C isotopes. This makes it particularly useful in carbon-based tracking methods, such as isotope-ratio mass spectrometry (IRMS), whereas the deuterated form is more suited for hydrogen-deuterium exchange studies or NMR due to the distinct spin properties of deuterium .

Table 1: Isotopic Variants of 4-Chloro-6-nitrosoresorcinol

Property This compound 4-Chloro-6-nitrosoresorcinol-¹³C₆
Molecular Formula C₆H₃DClNO₃ C₆H₄ClNO₃ (¹³C₆)
Molecular Weight 174.56 179.49
Isotopic Substitution Deuterium (1 position) Carbon-13 (6 positions)
Primary Applications NMR, metabolic tracing IRMS, carbon flux studies

Comparison with Structural Analogs

4-Chloro-6-methoxyindole Derivatives

highlights 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a mutagenic compound formed via nitrosation of 4-chloro-6-methoxyindole. Unlike this compound, this compound features an indole backbone with a nitroso group and methoxy substitution.

4-Nitrosoresorcinol Sodium Salt

The absence of chlorine reduces its electrophilicity and alters its solubility profile, making the sodium salt more water-soluble. Such derivatives are often used in dye synthesis or as chelating agents, contrasting with the isotopic tracer applications of the deuterated compound .

Table 2: Structural and Functional Differences

Compound Key Features Applications
This compound Chloro, nitroso, deuterium-labeled Analytical standards, NMR studies
4-Chloro-6-methoxyindole nitrosation product Indole backbone, α-hydroxy N-nitroso group Mutagenicity research
4-Nitrosoresorcinol sodium salt No chloro substituent, sodium counterion Dye synthesis, chelation

Comparison with Nitroso Heterocycles

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

This heterocyclic nitroso compound (CAS: 54052-67-4; Molecular Weight: 226.24) features a uracil ring with nitroso and amino groups.

Nitrosation Products of Indoles

As described in , nitrosation of indoles like 4-chloroindole yields stable α-hydroxy N-nitroso compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.